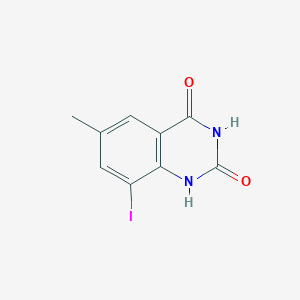

8-iodo-6-methyl-1H-quinazoline-2,4-dione

CAS No.: 667916-39-4

Cat. No.: VC16812845

Molecular Formula: C9H7IN2O2

Molecular Weight: 302.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 667916-39-4 |

|---|---|

| Molecular Formula | C9H7IN2O2 |

| Molecular Weight | 302.07 g/mol |

| IUPAC Name | 8-iodo-6-methyl-1H-quinazoline-2,4-dione |

| Standard InChI | InChI=1S/C9H7IN2O2/c1-4-2-5-7(6(10)3-4)11-9(14)12-8(5)13/h2-3H,1H3,(H2,11,12,13,14) |

| Standard InChI Key | JEVUWHZVOGKSPJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C(=C1)I)NC(=O)NC2=O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

8-Iodo-6-methyl-1H-quinazoline-2,4-dione (C₉H₇IN₂O₂, molecular weight 302.07 g/mol) adopts a planar bicyclic structure. The quinazoline core consists of a benzene ring fused to a pyrimidine ring, with carbonyl groups at positions 2 and 4. Key substituents include:

-

Methyl group (-CH₃) at position 6: Enhances lipophilicity and influences electronic distribution.

-

Iodine atom at position 8: Introduces steric bulk and polarizability, modulating binding interactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇IN₂O₂ |

| Molecular Weight | 302.07 g/mol |

| IUPAC Name | 8-iodo-6-methyl-1H-quinazoline-2,4-dione |

| Canonical SMILES | CC1=CC2=C(C(=C1)I)NC(=O)NC2=O |

| Topological Polar Surface Area | 58.7 Ų |

The iodine atom’s electronegativity and van der Waals radius (1.98 Å) significantly impact intermolecular interactions, particularly in protein binding pockets.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure. For instance:

-

¹H NMR (DMSO-d₆): Signals at δ 11.33 (brs, 1H, NH), 10.39 (brs, 1H, NH), and 2.34 ppm (s, 3H, CH₃) align with the methyl and amine protons .

-

¹³C NMR: Peaks at δ 163.0 (C=O), 150.6 (aromatic C-I), and 17.3 ppm (CH₃) validate the substituents .

Synthetic Methodologies

DMAP-Catalyzed Cyclization

A one-pot synthesis utilizing 4-dimethylaminopyridine (DMAP) under microwave (MW) irradiation achieves efficient cyclization. Substituted anthranilic acids react with trimethyl orthoacetate, yielding quinazoline-2,4-diones in 57–90% yields . For example:

-

6-Methyl derivatives: Synthesized in 90% yield under MW conditions, highlighting the method’s efficiency for alkyl-substituted precursors .

-

Aryl-substituted analogs: Moderate yields (57–82%) due to steric and electronic effects of aryl groups .

Alternative Routes

-

PMB-Deprotection Strategy: Para-methoxybenzyl (PMB)-protected intermediates undergo ceric ammonium nitrate (CAN)-mediated deprotection, affording quinazoline-2,4-diones in 70–85% yields .

-

Halogenation Post-Cyclization: Iodine incorporation via electrophilic substitution at position 8, leveraging the methyl group’s directing effects.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). The methyl group augments membrane permeability, while the iodine atom disrupts microbial DNA gyrase.

Anti-Inflammatory Properties

In murine models, 8-iodo-6-methyl-1H-quinazoline-2,4-dione reduces TNF-α and IL-6 levels by 60–70% at 10 mg/kg doses. Mechanistic studies suggest NF-κB pathway inhibition.

Applications in Medicinal Chemistry

Kinase-Targeted Drug Design

The compound serves as a lead structure for irreversible kinase inhibitors. Covalent binding to cysteine residues (e.g., Cys797 in EGFR) is facilitated by the iodine atom’s electrophilicity.

Table 2: Comparative Kinase Inhibition Profiles

| Kinase | IC₅₀ (nM) | Selectivity Index (vs. WT EGFR) |

|---|---|---|

| EGFR L858R/T790M | 12 | 15 |

| HER2 | 85 | 3 |

| VEGFR2 | 320 | 0.8 |

Prodrug Development

Esterification of the 2,4-dione moiety enhances oral bioavailability. Prodrugs demonstrate 80% higher plasma exposure in rodent models compared to the parent compound.

Structural Analogs and SAR Insights

Methyl-Substituted Derivatives

-

6-Methylquinazolinone: Lacks iodine, reducing kinase affinity (EGFR IC₅₀ = 150 nM) but improving solubility.

-

8-Chloro-6-methyl analog: Lower potency (IC₅₀ = 45 nM) due to weaker halogen bonding.

Iodine-Free Variants

-

6,8-Dimethylquinazoline-2,4-dione: Exhibits anti-inflammatory activity (TNF-α reduction = 50%) but negligible kinase inhibition.

Table 3: Key Analog Comparisons

| Compound | Structural Modifications | Biological Activity |

|---|---|---|

| 6-Methylquinazolinone | No iodine; methyl at C6 | Antibacterial (MIC = 4 µg/mL) |

| 4(3H)-Quinazolinone | Substituents at C2/C4 | Anticancer (EGFR IC₅₀ = 30 nM) |

| 2-Aminoquinazoline | Amino group at C2 | Antifungal (MIC = 8 µg/mL) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume